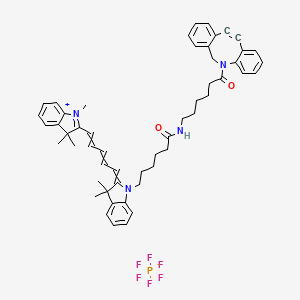

Cyanine5 DBCO

Description

Evolution and Significance of Click Chemistry in Biomedical Research

The concept of "click chemistry" was introduced in 2001 by K. Barry Sharpless and is characterized by reactions that are high-yielding, modular, and produce minimal byproducts. ijpsjournal.com These reactions are designed to be simple, efficient, and highly specific. numberanalytics.com The development of click chemistry gained significant momentum with the discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in 2002. numberanalytics.com This particular reaction, a prime example of click chemistry, has been instrumental in the advancement of biomaterials science and other biomedical fields. numberanalytics.com

The significance of click chemistry in biomedical research is vast, impacting areas from drug discovery and development to the creation of advanced drug delivery systems. ijpsjournal.com It provides an efficient method for linking molecules, which is crucial for tasks such as attaching probes for detection, assembling nanoscale delivery vehicles, and modifying biomaterials. ijpsjournal.compcbiochemres.com The principles of click chemistry have been extended to in vivo applications, leading to the development of bioorthogonal chemistry, which allows for these precise chemical reactions to occur within living systems. numberanalytics.comnih.govnih.gov

Bioorthogonal reactions are defined by their ability to proceed within a biological setting without interfering with native biochemical processes. numberanalytics.comacs.orgresearchgate.net The core principle is the use of chemical functional groups that are abiotic and react selectively with each other while ignoring all other biological molecules. nih.govacs.org

Key principles for a reaction to be considered bioorthogonal include:

High Selectivity: The reacting partners must only react with each other, avoiding side reactions with endogenous functional groups found in complex biological environments. nih.govacs.org

Biocompatibility: The reactants and products must be non-toxic and function under physiological conditions, including temperature, pH, and aqueous environments. wikipedia.orgacs.org

Favorable Kinetics: The reactions should be rapid, even at the low concentrations typical of biological systems. acs.org

Stability: The resulting linkage must be stable under biological conditions. acs.org

Inertness: The functional groups involved should not perturb the biological system they are designed to study. acs.org

The application of bioorthogonal chemistry in biological systems offers several distinct advantages:

Mild Reaction Conditions: These reactions are performed under physiological conditions, such as in aqueous solutions and at room temperature, which prevents damage to the structure and function of biomaterials and cells. numberanalytics.com

High Specificity and Selectivity: Bioorthogonal reactions are exceptionally selective, allowing for precise control over the modification of target biomolecules with minimal interference with other biological processes. numberanalytics.comnih.govescholarship.org

High Yields and Minimal Byproducts: They are designed to be highly efficient, providing a high yield of the desired product with few to no side products. numberanalytics.comnih.gov

Versatility: A wide array of bioorthogonal reactions is available, enabling researchers to label and study all major classes of biomolecules, including proteins, lipids, and nucleic acids. nih.govnih.gov This versatility extends to numerous applications, including biomedical imaging, drug delivery, and the synthesis of biomaterials. pcbiochemres.comnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as a Metal-Free Bioconjugation Strategy

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, offering a method for bioconjugation that circumvents the need for a toxic metal catalyst. beilstein-journals.org Developed by Carolyn Bertozzi in 2004, SPAAC is an evolution of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), modified to be biocompatible for live-cell applications. wikipedia.orgnih.gov This reaction has found extensive use in various fields, including biomedicine and chemical materials, due to its mild conditions and high efficiency. SPAAC is particularly valuable for in vivo applications where the cytotoxicity of copper is a concern. nih.gov

The driving force behind the SPAAC reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145). magtech.com.cn The bonds of the sp-hybridized alkyne carbons, which normally have a 180° angle, are bent within the ring structure, creating significant strain energy. acs.org This strain is released upon reaction with an azide (B81097) in a [3+2] dipolar cycloaddition, leading to the formation of a stable triazole ring. nih.gov

The reaction proceeds via a concerted, one-step mechanism where the azide (a 1,3-dipole) and the cycloalkyne (a dipolarophile) form a cyclic transition state. thieme-connect.de The activation barrier for this cycloaddition is directly correlated with the strain energy of the cycloalkyne; higher strain leads to a lower activation barrier and a faster reaction. nih.govresearchgate.net This allows the reaction to proceed spontaneously and rapidly under physiological conditions without the need for a catalyst. magtech.com.cnsusos.com

Dibenzocyclooctyne, commonly known as DBCO or DIBAC, is a widely used cyclooctyne in SPAAC reactions. broadpharm.comresearchgate.net It is an amine-functionalized cyclooctyne derivative that reacts specifically with azide-functionalized molecules to form a stable triazole linkage. sigmaaldrich.com The reaction is highly selective and bioorthogonal, meaning it does not interfere with other functional groups commonly found in proteins and other biomolecules. broadpharm.com

DBCO's popularity stems from its favorable balance of stability and reactivity. susos.combroadpharm.com It is stable enough for long-term storage and use in aqueous buffers while still being highly reactive towards azides, leading to efficient conjugation. broadpharm.combaseclick.eu This has made DBCO a key reagent in a multitude of applications, including the labeling of cells, proteins, and nucleic acids for imaging and tracking studies. genecopoeia.comnih.govnih.gov The progress of a DBCO-azide ligation can be monitored by UV-Vis spectroscopy due to DBCO's characteristic absorption at approximately 310 nm. broadpharm.com

Overview of Cyanine (B1664457) Dyes in Fluorescence Imaging and Sensing

Cyanine dyes are a class of synthetic fluorescent molecules that are integral to fluorescence labeling and imaging in biotechnology and biomedical research. creative-diagnostics.comresearchgate.net They belong to the polymethine group, and their structure is defined by a conjugated system of carbons between two nitrogen atoms, which allows for efficient fluorescence. creative-diagnostics.com The spectral properties of cyanine dyes, such as their absorption and emission wavelengths, can be tuned by modifying their molecular structure, making them highly adaptable for various applications. researchgate.net

These dyes are known for their high molar absorptivity, brightness, and photostability, often outperforming traditional fluorophores like fluorescein (B123965) and rhodamine. creative-diagnostics.comresearchgate.net Cyanine dyes that emit in the near-infrared (NIR) window are particularly advantageous for biological imaging because of deeper tissue penetration and reduced background autofluorescence from biological samples. thermofisher.comnd.edu

Common cyanine dyes include Cy3, Cy5, and Cy7, each with distinct spectral characteristics. creative-diagnostics.com Cy5, for instance, is a far-red fluorescent dye that is well-suited for detection with CCD instruments, which are highly sensitive in the red region of the spectrum. creative-diagnostics.comthermofisher.com The versatility of cyanine dyes has led to their widespread use in techniques such as fluorescence microscopy, flow cytometry, nucleic acid and protein labeling, and in vivo imaging. creative-diagnostics.comnd.edusyronoptics.com

Data Tables

Table 1: Photophysical Properties of Common Cyanine Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| Cy3 | ~550 creative-diagnostics.com | ~570 creative-diagnostics.com | - | - |

| Cy5 | ~649-650 creative-diagnostics.comtocris.com | ~666-670 creative-diagnostics.comtocris.com | 0.2 tocris.com | 250,000 tocris.com |

| Cy5.5 | ~678 creative-diagnostics.com | ~694 creative-diagnostics.com | - | - |

| Cy7 | ~750 creative-diagnostics.com | ~776 creative-diagnostics.com | - | - |

General Attributes of Cyanine Fluorescent Dyes

Cyanine dyes are a prominent class of synthetic fluorophores characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. rsc.orgresearchgate.net The length of this conjugated chain is a key determinant of the dye's spectral properties, allowing for broad tunability across the visible to the near-infrared (NIR) spectrum. researchgate.net

General attributes of these dyes include exceptionally high molar extinction coefficients, meaning they absorb light very efficiently. rsc.org They are valued in bioimaging for their strong fluorescence and good photostability. researchgate.net However, their fluorescence quantum yield can sometimes be modest due to processes like twisted intramolecular charge transfer (TICT). rsc.org A notable feature of some cyanine dyes is their ability to form "J-aggregates," which results in a significant red-shift and narrowing of their absorption and emission peaks. researchgate.net Their reactivity can be tailored by adding functional groups, such as NHS esters or azides, enabling covalent conjugation to a wide range of biomolecules. alfa-chemistry.com

-1rsc.orgresearchgate.netresearchgate.netalfa-chemistry.comalfa-chemistry.comRole of Cyanine5 in Far-Red and Near-Infrared (NIR) Imaging Modalities

Cyanine5 (Cy5) is a pentamethine cyanine dye that fluoresces in the far-red region of the spectrum, typically with an excitation maximum around 650 nm and an emission maximum around 670 nm. lubio.chinterchim.fr This positions it within the "NIR window" (650-900 nm), a spectral range highly advantageous for biological imaging. rsc.org

The primary benefit of operating in this window is the significant reduction in background signal from cellular and tissue autofluorescence, which is prevalent at shorter wavelengths. rsc.orgrsc.org Furthermore, light in the far-red and NIR regions experiences less scattering and absorption by biological components like hemoglobin and water, resulting in deeper tissue penetration. rsc.org These properties make Cy5 and other NIR dyes particularly well-suited for demanding applications such as in vivo animal imaging, where visualizing targets deep within living organisms is necessary. lumiprobe.comlumiprobe.com Research has demonstrated that probes utilizing NIR dyes like Cy5 can provide enhanced image contrast and spatial resolution compared to traditional visible-light fluorophores. rsc.org

Rationale for Combining Cyanine5 with DBCO for Advanced Research Applications

The conjugation of Cyanine5 to a dibenzocyclooctyne (DBCO) group creates a powerful tool for bioorthogonal labeling. avantiresearch.com DBCO is a strained cyclooctyne that reacts with azide-functionalized molecules through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). genecopoeia.com This reaction is highly specific and, crucially, does not require a copper catalyst, which can be toxic to living cells. lumiprobe.comsigmaaldrich.commdpi.com

The rationale for creating Cyanine5 DBCO is to merge the superior far-red imaging properties of Cy5 with the precision and biocompatibility of copper-free click chemistry. avantiresearch.commedchemexpress.com This combination enables researchers to fluorescently label azide-containing biomolecules with high efficiency and specificity within the complex environment of living cells and organisms. genecopoeia.comsigmaaldrich.com

A prominent research application involves metabolic glycoengineering, where cells are cultured with an azide-modified sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz). nih.govnih.gov The cells process this sugar and display it on their surface proteins, effectively tagging the cell surface with azide groups. The subsequent introduction of this compound results in its covalent attachment to the cell surface via the SPAAC reaction. nih.govresearchgate.net This strategy has been successfully used to label and track transplanted cells in vivo, offering a method with enhanced labeling efficacy and a reduction in false signals that can arise from phagocytosis of labeled cell fragments by macrophages. nih.govproquest.com Studies have shown that this method allows for sensitive detection and can be used to monitor the distribution and migration of cells over extended periods. nih.govresearchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C53H59F6N4O2P |

|---|---|

Molecular Weight |

929.0 g/mol |

IUPAC Name |

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;hexafluorophosphate |

InChI |

InChI=1S/C53H58N4O2.F6P/c1-52(2)43-26-16-19-29-46(43)55(5)48(52)31-9-6-10-32-49-53(3,4)44-27-17-20-30-47(44)56(49)38-22-8-11-33-50(58)54-37-21-7-12-34-51(59)57-39-42-25-14-13-23-40(42)35-36-41-24-15-18-28-45(41)57;1-7(2,3,4,5)6/h6,9-10,13-20,23-32H,7-8,11-12,21-22,33-34,37-39H2,1-5H3;/q;-1/p+1 |

InChI Key |

YPXNDZYXPDFNEL-UHFFFAOYSA-O |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Functionalization Strategies of Cyanine5 Dbco Conjugates

Modular Synthetic Approaches for Heterobifunctional Cyanine (B1664457) Dyes

A significant advancement in the synthesis of complex cyanine dyes is the adoption of modular approaches. researchgate.netnih.govacs.orgscribd.com This strategy allows for the late-stage introduction of sensitive functional groups, thereby preventing their degradation during the harsh conditions often required in the initial steps of dye synthesis. acs.org The conventional method for preparing cyanine dyes involves a stepwise condensation of two nucleophilic aza-heterocycles with a polyene-chain precursor, which often requires high temperatures that can compromise delicate functionalities. acs.org

Controlled Derivatization and Functional Group Introduction

A key aspect of modular synthesis is the controlled derivatization of the cyanine core. This often begins with a commercially available indolenine derivative, which is then used to synthesize a carboxy-indolium precursor. acs.org This precursor serves as a versatile intermediate for further modifications.

The introduction of functional groups is carefully timed. For instance, a heterobifunctional Cy5 dye can be synthesized to incorporate a ligand for covalent binding to a protein tag (like a HaloTag or SNAP-tag) and a second reactive group for attachment to a molecule of interest via amide bond formation or bioorthogonal click chemistry. acs.org This dual functionality is achieved by attaching the desired functional groups in the final steps of the synthesis. For example, azido-homoalanine and propargyl ester derivatives have been successfully incorporated into a cyanine 5 dye structure. acs.org

Optimization of Reaction Conditions and Purification for Dye Stability

The stability of cyanine dyes, which can be susceptible to photobleaching and degradation under harsh reaction conditions, is a critical consideration. nih.govresearchgate.net Optimization of reaction conditions is therefore paramount. This includes the careful selection of activating agents, additives, and non-nucleophilic bases for coupling reactions. researchgate.net For example, in the conversion of a carboxylic acid to an amide on the cyanine scaffold, various combinations of reagents are tested to find conditions that maximize yield while minimizing degradation of the dye. researchgate.net

| Parameter | Condition/Reagent | Purpose | Reference |

| Activating Agents | EDC*HCl, HOBt | Amide bond formation | acs.org |

| Base | DIPEA | Non-nucleophilic base for coupling | acs.org |

| Solvent | DCM | Reaction medium | acs.org |

| Purification | HPLC-MS | Monitoring and purification | acs.orgscribd.com |

Integration of the DBCO Moiety in Cyanine5 Synthesis

The incorporation of a DBCO group transforms the Cyanine5 dye into a powerful tool for copper-free click chemistry, a type of strain-promoted alkyne-azide cycloaddition (SPAAC). lumiprobe.comlumiprobe.com This reaction is exceptionally fast and biocompatible, making it ideal for labeling biomolecules in living systems. lumiprobe.comacs.orgrsc.org

Strategies for DBCO Linkage to Cyanine5

The DBCO moiety is typically introduced by reacting a Cyanine5 derivative containing a suitable functional group (e.g., an amine or a carboxylic acid) with a DBCO-containing reagent. lumiprobe.comacs.org For example, a Cy5-amine can be derivatized with a heterobifunctional crosslinker that contains a DBCO group. acs.org Alternatively, a Cy5 dye with a carboxylic acid can be activated and then reacted with a DBCO-amine. The conjugation chemistry relies on the reaction between the DBCO group and an azide (B81097) linker to form a stable triazole ring. creative-biolabs.com

Design of DBCO-Functionalized Precursors

The design of DBCO-functionalized precursors is a critical step in the synthesis of Cyanine5 DBCO. These precursors are molecules that already contain the DBCO group and a reactive handle for attachment to the cyanine dye. For instance, a DBCO-functionalized triazabutadiene has been synthesized for bioorthogonal protein functionalization. researchgate.net In another example, a heterobifunctional Cy5 dye was used as a linker to which a DBCO-containing chelator (DBCO–DTPA) was attached for the development of hybrid imaging tracers. acs.orgnih.gov The synthesis of these precursors often involves multi-step chemical reactions to build the desired molecular architecture. researchgate.net

Derivatization for Enhanced Bioconjugation Versatility

To broaden the applicability of this compound, further derivatization strategies are employed to enhance its bioconjugation versatility. researchgate.net This can involve the introduction of additional functional groups that allow for different types of conjugation reactions or improve the physicochemical properties of the dye, such as water solubility.

This compound NHS Ester for Amine Coupling

A primary and widely used method for conjugating this compound to biomolecules, particularly proteins and peptides, involves the use of an N-hydroxysuccinimide (NHS) ester. thermofisher.com The this compound NHS ester is a dual-function molecule, combining the bright, far-red fluorescence of Cy5 with two distinct reactive handles: the DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC) and the NHS ester for amine coupling. axispharm.combroadpharm.com

The NHS ester is highly reactive toward primary amines (-NH₂), which are readily available on the surface of proteins at the N-terminus and on the side chains of lysine (B10760008) residues. thermofisher.com The reaction, typically carried out in slightly alkaline conditions (pH 7.2-8.5), results in the formation of a stable and covalent amide bond between the dye molecule and the biomolecule. thermofisher.com This process releases N-hydroxysuccinimide as a byproduct, which can be easily removed. thermofisher.com The resulting conjugate is a biomolecule precisely labeled with a Cy5 DBCO moiety, rendering it ready for a subsequent, highly specific "click" reaction with an azide-modified target. broadpharm.com This two-step approach allows for a modular and controlled labeling strategy. For instance, nanoparticles can be functionalized first with the NHS ester and then used for further targeting applications. rsc.org

Development of Other Reactive Handles for Diverse Biomolecule Conjugation

While NHS esters are effective for targeting amines, the diverse functional groups present in biomolecules necessitate a broader range of reactive handles for Cy5 DBCO. Research has focused on creating modular synthetic platforms to introduce different functionalities onto the cyanine dye structure. acs.org

One strategy involves the combined use of orthogonal chemistries to achieve dual labeling of complex structures like virus-like particles (VLPs). researchgate.net For example, a VLP surface can be engineered to possess both azide and thiol groups. researchgate.net These can be selectively labeled using a DBCO-functionalized dye for the azide and a maleimide-functionalized dye for the thiol, enabling precise, dual-color imaging. researchgate.net

Furthermore, synthetic strategies have been optimized to allow for the introduction of various reactive groups in the final step of the dye's synthesis. acs.org By creating a core cyanine dye with a carboxylic acid group, chemists can then use standard coupling reactions to attach molecules containing amines or alkynes. acs.org This modular approach allows for the synthesis of azido-derivatized dyes (for reacting with alkynes) or propargyl ester derivatives (for reacting with azides), expanding the versatility of Cy5 for different bioorthogonal labeling schemes. acs.org The combination of different click reactions, such as isocyanate-amine addition followed by SPAAC, provides another sophisticated route to creating complex polymer architectures like block copolymers, where Cy5 DBCO can be efficiently coupled to another polymer chain. researchgate.net

Effect of Conjugation Chemistry on Dye Performance

Studies have shown that the fluorescence quantum yield of a Cy5 derivative can be altered upon conjugation. researchgate.net For example, the conjugation of a Cy5 derivative to a c(RGDfK) peptide was observed to cause a noticeable decrease in the fluorescence quantum yield in one case, while having only a slight effect in another, demonstrating that the impact can be specific to the conjugate's final structure. researchgate.net Beyond basic photophysics, the chemistry of the fluorophore and linker can dramatically affect the in vivo properties of the resulting bioconjugate, including its biodistribution, nonspecific uptake, and tumor-to-background ratios. nih.govnih.gov Research on antibody-fluorophore conjugates has revealed that properties like charge and hydrophobicity, introduced by the dye and its functional groups, are critical factors. nih.gov For instance, conjugates made with zwitterionic dyes often show improved tumor targeting and lower off-target accumulation in organs like the liver compared to more conventional anionic dyes. nih.govnih.gov

Impact of Chain-End Chemistries on Coupling Efficiency

In the field of polymer-based drug delivery and diagnostics, the efficiency of coupling a polymer to a targeting moiety, such as an antibody, is paramount. When using polymers synthesized via methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the strategy used to install the DBCO group at the polymer's chain-end has a profound impact on the subsequent conjugation efficiency. uq.edu.au

Research exploring the conjugation of polymers to antibodies has shown that the method of DBCO incorporation is critical. uq.edu.au Different strategies for creating a DBCO-terminated polymer can yield vastly different results in the final antibody coupling step.

| DBCO Incorporation Strategy | Description | Polymerization Control | Coupling Efficiency | Reference |

| Z-group Replacement | The RAFT agent's Z-group (trithiocarbonate) is replaced with a DBCO-functionalized azo-initiator post-polymerization. | Good | Negligible | uq.edu.au |

| R-group Modification | The RAFT agent is synthesized with a DBCO unit on the R-group (stabilizing group) prior to polymerization. | Poor | Efficient | uq.edu.au |

| Post-polymerization Amide Coupling | A polymer is made using a standard acid-functional RAFT agent, followed by amide coupling of a DBCO-amine to the acid terminus. | Good | Efficient | uq.edu.au |

These findings indicate that the chemical environment and reaction mechanism used to place the DBCO group on the polymer chain are not trivial. uq.edu.auresearchgate.net The method must be chosen carefully to balance control over the polymer's properties with the preservation of the reactive handle needed for efficient bioconjugation. uq.edu.auresearchgate.net

Stability of Strained Alkyne Units during Polymerization Processes

The cornerstone of DBCO's utility is the ring strain in its cyclooctyne (B158145) structure, which enables a rapid, catalyst-free reaction with azides. interchim.fr However, this strained system is also a point of vulnerability, particularly in the presence of highly reactive species like free radicals that are inherent to many polymerization processes. uq.edu.au

The integrity of the DBCO group can be compromised during polymer synthesis. uq.edu.au Specifically, in radical-based polymerization methods where there is a high flux of free radicals, the strained alkyne of the DBCO unit can undergo side reactions. uq.edu.au This leads to the degradation of the DBCO group and a loss of its "click" reactivity, rendering the polymer chain-end inert for its intended conjugation. uq.edu.au This degradation has been observed to be a significant issue when attempting to functionalize polymers using methods that expose the DBCO moiety to high radical concentrations. uq.edu.au Studies on the stability of various bioorthogonal handles within cellular environments have also shown that DBCO groups can be degraded, particularly in the presence of radicals. acs.org

Conversely, polymerization techniques that proceed with different mechanisms or lower radical flux can be compatible with DBCO. Step-growth polymerization using a bifunctional DBCO-based monomer has been shown to proceed efficiently, producing high molecular weight polymers without apparent degradation of the reactive groups. acs.org This suggests that the choice of polymerization technique is critical for ensuring the stability and subsequent functionality of the incorporated strained alkyne unit. uq.edu.auacs.org

Fundamental Principles of Cyanine5 Dbco Mediated Bioconjugation

Reaction Kinetics and Efficiency of SPAAC with Cyanine5 DBCO

The efficiency of labeling biomolecules with this compound is largely governed by the kinetics of the SPAAC reaction. This reaction is prized for its speed and ability to proceed under biologically compatible conditions without the need for cytotoxic copper catalysts. lumiprobe.comglpbio.com

The SPAAC reaction between DBCO and an azide (B81097) is notably fast and efficient in aqueous environments. glpbio.comsnmjournals.org DBCO is recognized for providing some of the fastest reaction kinetics among commonly used cyclooctynes while maintaining good stability. lumiprobe.comglpbio.com Second-order rate constants for DBCO derivatives with azide groups are generally in the range of 1–2 M⁻¹s⁻¹. mdpi.com For instance, the reaction between benzyl (B1604629) azide and DBCO has a reported rate constant of 0.24 M⁻¹s⁻¹. nih.gov

The reaction environment, including buffer composition and pH, can influence these rates. Studies have shown that the click reaction yield of DBCO-Cy5.5 can be over 90% in DPBS buffer but significantly lower in other buffers like MES, Tris, or pure water at the same concentration. snmjournals.org Increasing the concentration of certain buffers, such as Tris and MES, has been shown to enhance the reaction kinetics. snmjournals.org The reaction is also effective in complex biological media like human plasma, demonstrating its specificity and reliability for in vivo applications. mdpi.com The labeling of cells with this compound is typically completed within an hour at 37°C. genecopoeia.commedchemexpress.com

Table 1: Factors Influencing this compound Reaction Kinetics

| Factor | Observation | Source(s) |

|---|---|---|

| Cyclooctyne (B158145) Type | DBCO provides among the fastest reaction kinetics and good stability compared to other cyclooctynes. | lumiprobe.comglpbio.com |

| Rate Constants | Second-order rate constants for DBCO derivatives with azides are typically 1–2 M⁻¹s⁻¹. | mdpi.com |

| Buffer Composition | Reaction yields can exceed 90% in DPBS, but are lower in MES, Tris, and HEPES buffers. | snmjournals.org |

| Reaction Time | Labeling of cells is generally complete in under 1 hour. | genecopoeia.commedchemexpress.com |

Spatial or steric hindrance can significantly affect the efficiency of the SPAAC reaction. The bulky nature of both the DBCO group and the Cy5 dye, as well as the structure of the azide-containing biomolecule, can impede the reaction. acs.orgacs.org For example, when labeling large biomolecules like RNA, the accessibility of the azide group is crucial. mdpi.com If an azide group is located in a sterically hindered position within the molecule's three-dimensional structure, such as buried within a protein or in a tightly folded RNA region, the reaction with this compound can be slowed. mdpi.comresearchgate.net

Research on labeling nanoparticles has shown that strained alkyne groups react more slowly when attached to a nanoparticle surface compared to when they are free in solution, which is attributed to steric hindrance from other surface ligands. acs.org Similarly, the efficiency of incorporating large fluorophore-labeled nucleotides like Cy5-NTP into RNA during transcription is significantly reduced due to steric hindrance. mdpi.comresearchgate.net This has led to strategies where a small azide group is first incorporated into the biomolecule, followed by a post-transcriptional reaction with DBCO-Cy5, which has shown reaction efficiencies approaching 100%. mdpi.comresearchgate.net The orientation of the reactive groups on both the polymer and the biomolecule can also significantly impact conjugation efficiency. uq.edu.au

Characteristics of the Reaction Product

The product of the SPAAC reaction between this compound and an azide-modified molecule is a stable triazole linkage. rsc.org This bond is a covalent and effectively irreversible connection, ensuring that the fluorescent label remains firmly attached to the target biomolecule for the duration of the experiment. genecopoeia.com The resulting conjugate retains the desirable properties of the Cyanine5 fluorophore, including its far-red emission spectrum (typically with an emission maximum around 662-671 nm), which helps to minimize interference from natural biological autofluorescence. vulcanchem.comantibodies.com The stability of this linkage is critical for applications that require long-term tracking of labeled molecules. vulcanchem.com

Formation of Stable Covalent Bonds

The bioconjugation of this compound with an azide-modified biomolecule results in the formation of a highly stable triazole ring. broadpharm.comglenresearch.comchempep.com This reaction is a type of [3+2] cycloaddition, where the three nitrogen atoms of the azide and the two carbon atoms of the DBCO alkyne unite to form a five-membered heterocyclic ring. chempep.com The formation of this triazole linkage is a key feature of SPAAC, creating a permanent and robust covalent bond between the fluorescent dye and the biomolecule. genecopoeia.combiochempeg.com

The stability of this bond is critical for many applications, as it must withstand various experimental conditions without breaking. The triazole ring is resistant to hydrolysis, enzymatic degradation, and a wide range of pH and temperature conditions. chempep.comnih.gov This ensures that the fluorescent signal from the Cyanine5 dye remains associated with the target biomolecule throughout the course of an experiment, whether it involves cellular imaging, flow cytometry, or other detection methods. medchemexpress.comaxispharm.com Research has shown that the 1,2,3-triazole linkage formed through this process can withstand forces at the nanonewton level, highlighting its exceptional stability. chinesechemsoc.org

Table 1: Key Features of this compound Bioconjugation

| Feature | Description |

|---|---|

| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) lumiprobe.commagtech.com.cn |

| Reactants | This compound and an azide-modified biomolecule broadpharm.com |

| Catalyst | Not required (copper-free) lumiprobe.combiochempeg.com |

| Product | Stable triazole linkage broadpharm.comglenresearch.com |

| Key Advantage | Biocompatible and highly specific (bioorthogonal) genecopoeia.commagtech.com.cn |

Irreversibility of the Conjugation Product

The covalent bond formed during the SPAAC reaction between this compound and an azide is, for all practical purposes in biological research, irreversible. genecopoeia.com The formation of the triazole ring relieves the significant ring strain present in the DBCO molecule, a thermodynamically favorable process that drives the reaction to completion. glenresearch.com Once formed, the triazole ring is exceptionally stable and does not readily revert to the starting materials under physiological conditions. chempep.comnih.gov

This irreversibility is a crucial attribute for applications requiring long-term tracking or quantification of labeled biomolecules. chempep.com For instance, in live-cell imaging, the fluorescent tag must remain attached to the protein or cell of interest for extended periods to monitor its movement or changes in its expression levels. medchemexpress.comnih.gov Similarly, in therapeutic applications where a drug is conjugated to a targeting moiety, the irreversible nature of the linkage ensures that the drug is delivered to its intended target and remains there to exert its effect. rsc.org The stability of the conjugation product ensures that the data obtained from these experiments are reliable and accurately reflect the behavior of the biomolecule of interest. baseclick.euchinesechemsoc.org

Applications in Advanced Biological Labeling and Imaging

Cellular and Subcellular Labeling

Cyanine5 DBCO is extensively used for labeling and tracking cells both in vitro and in vivo. medchemexpress.commedchemexpress.com The fundamental strategy involves the introduction of azide (B81097) groups onto or into the cell, which then serve as chemical handles for the DBCO moiety of this compound to react with via click chemistry. abpbio.comnih.gov

Metabolic glycoengineering is a primary technique used to introduce azide groups onto the surface of cells. nih.govfu-berlin.de This process involves supplying cells with an unnatural monosaccharide derivative that has been chemically modified to contain an azide group. fu-berlin.denih.gov The cell's natural metabolic pathways process this sugar analog and incorporate it into glycans, which are complex carbohydrate structures. fu-berlin.denih.gov These modified glycans are then presented on the cell surface as part of glycoproteins or glycolipids, effectively decorating the cell surface with azides. fu-berlin.de

A commonly used precursor for this process is tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). nih.gov When cells are incubated with Ac4ManNAz, it is metabolized into the corresponding sialic acid analog containing an azide group, which is then incorporated into the cell-surface glycocalyx. nih.gov The azide groups displayed on the cell surface can persist for several days, providing a window for subsequent labeling. medchemexpress.comnih.gov These surface azides can then be specifically targeted by this compound. medchemexpress.comnih.gov

The bioorthogonal nature of the SPAAC reaction between DBCO and azide makes this compound an ideal reagent for labeling the surface of living cells. abpbio.comnih.gov The reaction is highly specific and occurs under physiological conditions without apparent cytotoxicity. abpbio.commedchemexpress.com For live-cell imaging, cells are first treated with an azide-modified sugar, such as Ac4ManNAz, to express azides on their surface. medchemexpress.comnih.gov Following this metabolic labeling step, the cells are incubated with this compound. medchemexpress.com The fluorescent probe covalently attaches to the azide groups on the cell surface. nih.gov The labeled living cells can then be visualized using fluorescence microscopy, with the Cyanine5 dye emitting a signal in the far-red spectrum, which helps to minimize autofluorescence from biological samples. medchemexpress.comvectorlabs.com This technique allows for the tracking and imaging of live cells without disrupting their normal physiological functions. medchemexpress.comnih.gov

Beyond the cell surface, this compound can be used for the visualization of intracellular components and organelles. nih.govresearchgate.net This requires that the bioorthogonal reagents can penetrate the cell membrane. nih.gov Strategies have been developed to target specific organelles by attaching the reactive chemical groups (either the azide or the DBCO) to molecules that naturally accumulate in those compartments. nih.govresearchgate.net For instance, cyanine (B1664457) dyes themselves have an intrinsic propensity to accumulate in mitochondria. nih.gov Researchers have developed systems using a cyanine dye functionalized with DBCO (such as Cy3-DBCO) and a Cy5-functionalized azide to react within the mitochondria, allowing for visualization of this organelle. nih.gov Similarly, modified nucleosides can be used to label DNA within the nucleus, and other reporters have been designed to target the Golgi apparatus or lysosomes for multi-color intracellular imaging. nih.govresearchgate.net The efficiency of these intracellular reactions can depend on the specific pairing of the bioorthogonal groups. nih.gov

Tissue and Organ-Specific Labeling and Imaging

The principles of metabolic glycoengineering combined with this compound labeling can be extended from individual cells to entire tissues and organs within a living organism. nih.govresearchgate.net By administering an azide-modified sugar to an animal, specific tissues can be metabolically labeled with azide groups. nih.govnih.gov A subsequent systemic injection of this compound allows for the in vivo labeling of these tissues through the bioorthogonal click reaction. nih.govresearchgate.net

A significant application of this technology is the in vivo tracking of transplanted cells. nih.gov This is crucial for evaluating the efficacy of cell-based therapies. nih.gov In a typical strategy, cells are first treated in vitro with an azide precursor like Ac4ManNAz to generate azide groups on their surface. nih.gov These azide-labeled cells are then transplanted into a host organism, for example, into the liver of a mouse. nih.gov To visualize the transplanted cells, this compound is administered intravenously. nih.gov The fluorescent probe circulates through the body and reacts specifically with the azide groups on the transplanted cells. nih.gov This allows for the non-invasive tracking of the cells' location and distribution using in vivo imaging systems. nih.gov This method has been shown to improve labeling efficacy and reduce false signals that can arise from the phagocytosis of dead, labeled cells by macrophages. nih.gov

Labeling within the mammalian brain presents a significant challenge due to the blood-brain barrier. nih.gov However, a liposome-assisted strategy has been developed to deliver 9-azido sialic acid (9AzSia), an azide-containing sialic acid reporter, into the brain. researchgate.netnih.gov Once in the brain, 9AzSia is metabolically incorporated into sialoglycans, which are sialic acid-containing glycans highly abundant in brain tissue. researchgate.netnih.govnih.gov

Following this metabolic labeling, this compound is injected intravenously. researchgate.netnih.gov The probe travels to the brain and undergoes a copper-free click reaction with the azide-modified sialoglycans. researchgate.netresearchgate.net This enables the in vivo fluorescence imaging of newly synthesized sialoglycans in the living mouse brain. researchgate.netnih.gov This technique has been used to confirm that sialoglycans are widely distributed on neuronal cell surfaces and at synapses. nih.gov Furthermore, it allows for the study of the spatial regulation and turnover rates of sialoglycans in different brain regions, such as the hippocampus. nih.gov

Table of Compounds

Tumor-Selective Labeling and Enhanced Accumulation

This compound (Cy5-DBCO) is utilized in advanced tumor-targeting strategies that leverage metabolic labeling to achieve cancer-selective imaging and drug delivery. One such approach involves the systemic administration of azido-sugars, which are preferentially metabolized by cancer cells, leading to the expression of azide groups on the cell surface glycoproteins. Subsequent administration of Cy5-DBCO allows for a highly specific in vivo click reaction, resulting in the covalent labeling of tumor cells.

Research has demonstrated the efficacy of this two-step pre-targeting strategy. In studies using mice bearing LS174T colon cancer xenografts, the administration of a specific azido-sugar, DCL-AAM, followed by intravenous injection of Cy5-DBCO, led to significantly higher fluorescence in tumor tissues. nih.gov Imaging of the harvested tumors revealed a Cy5 fluorescence intensity 1.52-fold greater than that of the control group that did not receive the azido-sugar. nih.gov This enhanced accumulation is attributed to the selective expression of azide groups on the tumor cells, which serve as a target for the Cy5-DBCO probe. nih.gov

To further refine tumor selectivity, targeted ultrasound has been employed to trigger the localized release of azido-sugars from microbubble carriers. nih.govuiuc.edu In a 4T1 tumor model, microbubbles loaded with tetraacetyl N-azidoacetylmannosamine (Ac4ManAz) were administered, and ultrasound was applied only to the tumor in one flank. nih.govuiuc.edu This targeted release and subsequent metabolic labeling significantly increased the accumulation of intravenously injected Cy5-DBCO in the sonicated tumor compared to the contralateral, non-sonicated tumor. nih.gov Ex vivo fluorescence imaging confirmed this enhanced accumulation, demonstrating the potential of combining metabolic labeling with physical targeting methods to improve the precision of Cy5-DBCO localization in cancerous tissues. nih.govuiuc.edu

| Targeting Method | Cancer Model | Key Finding | Reference |

|---|---|---|---|

| Metabolic Labeling (DCL-AAM) | LS174T Colon Cancer | 1.52-fold increase in tumor Cy5 fluorescence compared to control. | nih.gov |

| Targeted Ultrasound-Released Ac4ManAz | 4T1 Breast Cancer | 1.35-fold increase in Cy5 fluorescence in the ultrasound-treated tumor vs. untreated tumor. | nih.gov |

| Targeted Ultrasound-Released Ac4ManAz | 4T1 Breast Cancer | 65% increase in tumor accumulation of Cy5-DBCO compared to the group without ultrasound treatment. | uiuc.edu |

Protein and Peptide Bioconjugation

The bioconjugation of this compound to proteins and peptides is a widely used application of copper-free click chemistry. aatbio.com The DBCO group reacts specifically with an azide group that has been introduced into the protein or peptide sequence, forming a stable triazole linkage under mild, physiological conditions. aatbio.comvectorlabs.com This method is ideal for labeling complex biological molecules without disrupting their structure or function.

Fluorescent Protein Tagging Systems (e.g., HaloTag, SNAP-Tag)

Protein tagging systems like HaloTag and SNAP-tag offer a versatile means for the specific, covalent labeling of proteins of interest with probes like this compound. nih.govnih.gov These systems work by fusing the protein of interest to a self-labeling enzyme tag (HaloTag or SNAP-tag). nih.govnih.gov Labeling can then be achieved through a chemo-enzymatic approach.

For the SNAP-tag system, a universal substrate consisting of benzylguanine (BG) linked to an azide group can be used. nih.gov The SNAP-tag enzyme reacts with the BG portion, covalently attaching the azide moiety to the fusion protein. nih.gov This "clickable" protein can then be specifically labeled in a secondary reaction with Cy5-DBCO. nih.gov This two-step process allows for a universal labeling strategy, where the enzymatic reaction rate is constant, and a wide variety of DBCO-functionalized probes can be attached. nih.gov

Similarly, the HaloTag system utilizes a modified haloalkane dehalogenase that covalently binds to ligands containing a chloroalkane linker. nih.goviris-biotech.de By using a HaloTag ligand that also incorporates a DBCO group (Halo-DBCO), the fusion protein can be functionalized with a clickable handle for subsequent reaction with an azide-modified fluorophore. iris-biotech.de Conversely, an azide-containing HaloTag ligand can be used to prepare the protein for reaction with Cy5-DBCO.

Design of Clickable Antibodies for Conjugates

This compound is used as a fluorescent payload in the development of precisely engineered antibody conjugates. nih.gov A novel approach involves creating a "ready-to-click" antibody by incorporating an azido-based non-canonical amino acid into a specific, buried position within the antibody's Fab cavity during synthesis. nih.govresearchgate.net This strategic placement allows for the subsequent conjugation of a payload, like Cy5-DBCO, via a SPAAC reaction. nih.gov

The use of DBCO is advantageous as it can form two possible regioisomers upon reaction with the azide, which can be beneficial for conjugating to sterically hindered sites. nih.gov Research has shown that conjugating Cy5-DBCO to these engineered antibodies is efficient and that the specific design can influence the physicochemical properties of the resulting conjugate. nih.gov For instance, conjugating the payload within the Fab cavity can create a shielding effect, leading to antibody-fluorophore conjugates with significantly lower hydrophobicity compared to those generated with surface-exposed conjugation sites. nih.gov This reduction in hydrophobicity is a critical parameter in the design of antibody therapeutics. researchgate.net

| Antibody Design | Payload | Key Feature | Observed Property | Reference |

|---|---|---|---|---|

| mAbDesignA (AECK at HC-118) | DBCO-Cyanine5 | Azido-ncAA at surface-exposed site | Used as a reference for hydrophobicity (RH = 1.00). | nih.gov |

| mAbDesignB (AECK at HC-119) | DBCO-Cyanine5 | Azido-ncAA in a buried part of the antibody (Fab cavity) | Showed a significant shielding effect, resulting in a more hydrophilic conjugate. | nih.gov |

Peptide Functionalization for Receptor Studies

The functionalization of peptides with fluorescent dyes like this compound is a critical technique for investigating peptide-ligand interactions with cellular receptors. nih.govnih.gov This process allows for the direct visualization and tracking of peptides to understand their binding affinity, localization, and internalization, which are crucial aspects of modern pharmaceutical development and biological research. nih.govmdpi.com The core of this application lies in the ability to covalently attach the Cyanine5 (Cy5) fluorophore to a peptide of interest without significantly impairing its biological activity or its ability to bind to its target receptor. stratech.co.uk

The strategy often employs bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). abpbio.com In this approach, the peptide is first synthesized or modified to include an azide (-N3) group at a specific site. This azide-modified peptide can then be reacted with this compound. The dibenzocyclooctyne (DBCO) group readily and specifically reacts with the azide group in aqueous, biological conditions without the need for a toxic copper catalyst, forming a stable triazole linkage. abpbio.com

This method provides a robust way to create fluorescently labeled peptides for various receptor-binding assays. nih.govresearchgate.net Researchers can use these labeled peptides in a variety of applications, including:

Fluorescence Microscopy: To visualize the localization of peptides on the cell surface and determine if they co-localize with specific receptors.

Flow Cytometry: To quantify the binding of peptides to a population of cells, enabling high-throughput screening of peptide-receptor interactions. stratech.co.uk

In Vivo Imaging: To track the biodistribution of peptides in animal models, providing insights into how they target specific tissues or tumors that overexpress certain receptors. nih.gov

The high sensitivity of fluorescent detection associated with Cy5 makes it possible to study these interactions at physiologically relevant concentrations. stratech.co.uk

Robust Fluorescent Detection of Protein Fatty-Acylation

Protein fatty-acylation, such as S-palmitoylation, is a reversible post-translational modification that involves the attachment of fatty acids to cysteine residues. nih.govnih.gov This modification plays a key role in regulating protein trafficking, stability, and function. nih.govnih.govnih.gov The study of fatty-acylation has been challenging due to the lack of robust detection methods. nih.govresearchgate.net However, the development of chemical reporters combined with bioorthogonal chemistry has provided powerful tools for this purpose. nih.govelsevierpure.com

This compound is utilized in a two-step method for the sensitive fluorescent detection of fatty-acylated proteins. nih.govresearchgate.net The general workflow is as follows:

Metabolic Labeling: Cells are incubated with a fatty acid analog that contains a bioorthogonal handle, typically an azide group (e.g., azido-palmitate). nih.govresearchgate.net The cellular machinery incorporates this analog into proteins at native S-palmitoylation sites. nih.gov

Click Chemistry Ligation: After labeling, the cells are lysed, and the proteome is reacted with this compound. The DBCO group on the Cy5 molecule selectively reacts with the azide handle on the incorporated fatty acid analog via SPAAC. abpbio.com

This reaction covalently attaches the highly fluorescent Cy5 dye to the fatty-acylated proteins. The labeled proteins can then be visualized and quantified using several techniques:

In-Gel Fluorescence Scanning: Labeled proteins are separated by SDS-PAGE, and the gel is scanned with a fluorescence imager. This allows for the visualization of the entire profile of fatty-acylated proteins in the cell. nih.govresearchgate.net

Fluorescence Microscopy: This technique enables the visualization of the subcellular localization of fatty-acylated proteins within fixed cells. nih.govresearchgate.net

Flow Cytometry: Allows for the quantification of global fatty-acylation levels in cell populations. researchgate.net

This chemical reporter strategy offers a non-radioactive and robust alternative to traditional methods, enabling the rapid analysis of fatty-acylated proteins expressed at endogenous levels. nih.govnih.govresearchgate.net

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Radioactive Labeling | Metabolic labeling with radioactive fatty acids (e.g., ³H-palmitate). | High sensitivity. | Use of hazardous materials; long exposure times; complex data analysis. |

| Acyl-Biotin Exchange (ABE) | Chemical labeling of palmitoylated cysteines with biotin (B1667282) after hydroxylamine cleavage of the thioester bond. frontiersin.org | Does not require metabolic labeling. frontiersin.org | Can be lengthy; potential for incomplete blocking or labeling. |

| Fluorescent Reporter (e.g., with this compound) | Metabolic incorporation of an azide-modified fatty acid followed by click chemistry with a fluorescent alkyne probe. nih.govresearchgate.net | Non-radioactive; high specificity and sensitivity; enables in-gel and microscopic visualization. nih.govresearchgate.net | Requires metabolic incorporation of the analog, which may not be 100% efficient in all cell types. |

Labeling of Extracellular Vesicles (e.g., Exosomes) for Research

Extracellular vesicles (EVs), including exosomes, are cell-derived nanoparticles that play a crucial role in intercellular communication by transferring bioactive molecules like proteins and nucleic acids. researchgate.net To study their biological functions, biodistribution, and therapeutic potential, it is essential to track them both in vitro and in vivo. nih.govresearchgate.net this compound is a key reagent in a powerful strategy for fluorescently labeling exosomes using bioorthogonal chemistry. acs.orgnih.gov

The labeling process is typically achieved through metabolic glycoengineering. acs.orgnih.gov

Introducing Azide Groups: Donor cells, which produce the exosomes, are cultured in a medium containing an unnatural sugar, such as tetraacetylated N-azidoacetyl-d-mannosamine (Ac4ManNAz). acs.org The cells metabolize this sugar and incorporate azide groups onto the glycans of their cell surface proteins and lipids.

Secretion of Labeled Exosomes: As the cells secrete exosomes, these vesicles bud off from the cell membrane, carrying the azide-functionalized glycans on their surface. acs.orgnih.gov

Fluorescent Labeling with this compound: The isolated azide-bearing exosomes are then incubated with this compound. A copper-free click reaction occurs, covalently attaching the Cy5 fluorophore to the exosome surface. acs.org

This method offers significant advantages over traditional lipophilic dye labeling (e.g., PKH dyes), which can form aggregates and lead to false-positive signals. nih.gov The covalent and specific nature of the click chemistry reaction ensures stable and robust labeling. acs.org

The resulting Cy5-labeled exosomes can be used for various research applications:

Tracking Cellular Uptake: Labeled exosomes can be incubated with recipient cells and their uptake can be monitored over time using fluorescence microscopy or flow cytometry. acs.orgnih.gov

In Vivo Imaging: When injected into animal models, the biodistribution and tumor-homing capabilities of the Cy5-labeled exosomes can be tracked non-invasively using near-infrared (NIR) fluorescence imaging systems. acs.orgnih.gov

This bioorthogonal labeling strategy provides a highly specific and reliable tool to better understand the complex biology of exosomes in both physiological and pathological contexts. nih.govacs.org

| Study Focus | Key Finding | Reference |

|---|---|---|

| In situ one-step fluorescence labeling | An in situ labeling strategy where donor cells were treated with Ac4ManNAz and then DBCO-Cy5 was added to the culture. Labeled exosomes (Cy5-Exo) were successfully secreted and isolated, showing improved labeling efficiency and biocompatibility compared to traditional methods. | acs.org |

| In vivo tracking | Intravenously injected Cy5-labeled exosomes were successfully tracked non-invasively in tumor-bearing mice using near-infrared fluorescence (NIRF) imaging. | acs.org |

| Cellular uptake analysis | Flow cytometry and confocal imaging confirmed the time-dependent internalization of Cy5-conjugated EVs by bone marrow-derived dendritic cells (BMDCs). | nih.gov |

| Development of EV-based vaccines | Metabolic glycan labeling of cells resulted in azido-labeled EVs, which enabled the conjugation of DBCO-molecules for tracking and modulation, facilitating the development of next-generation EV vaccines. | nih.gov |

Advanced Methodologies in Fluorescence Imaging with Cyanine5 Dbco

Signal-to-Background Ratio Enhancement Strategies

A critical challenge in fluorescence imaging is distinguishing the specific signal from background noise. Several innovative strategies utilizing Cyanine5 DBCO have been developed to address this, leading to clearer and more accurate imaging.

One effective method to enhance the signal-to-background ratio is through the application of Förster Resonance Energy Transfer (FRET), a mechanism involving the non-radiative transfer of energy between two fluorophores in close proximity. ulab360.com In this context, a quencher molecule is used to silence the fluorescence of Cyanine5 until a specific biological interaction occurs.

A common strategy involves pairing a Cyanine5 derivative, often containing an azide (B81097) group (e.g., N3-Cy5), with a quencher dye functionalized with a DBCO group (e.g., Cy7-DBCO). nih.govnih.gov When the Cy7-DBCO molecule is brought into close proximity to the N3-Cy5-labeled molecule through a bioorthogonal click reaction, the emission of Cy5 is quenched by Cy7. nih.gov This FRET-based quenching can result in a significant reduction of the Cy5 fluorescence signal intensity, with studies demonstrating a decrease of over 90% within minutes of adding the quencher. nih.govd-nb.info This approach is particularly useful for reducing non-specific background signals. For instance, in in vivo neuronal tracing, the local administration of Cy7-DBCO effectively quenched the non-specific background signal from an N3-Cy5-labeled tracer by up to 73% within five minutes, leading to a 50% increase in the signal-to-background ratio between the nerve and the injection site. nih.gov

| FRET Pair Component | Function | Observed Quenching Efficiency | Reference |

| N3-Cy5-labeled tracer | Fluorescent probe targeting a specific molecule or structure. | >90% in situ and in vitro | nih.govnih.gov |

| Cy7-DBCO | Quencher molecule that reacts with the azide on the Cy5 tracer via click chemistry. | 80-90% in ex vivo tissue | nih.gov |

| 73% in vivo (background signal) | nih.gov |

The principle of FRET-based quenching has been ingeniously applied to develop "deactivatable" tracers for studying receptor kinetics and for use in pretargeting strategies. nih.govd-nb.info This concept allows for the discrimination between different populations of labeled molecules, such as membrane-bound versus internalized receptors.

In a typical deactivatable system, a target receptor is first labeled with a peptide or other targeting moiety functionalized with an azide-containing Cy5 dye (e.g., N3-Cy5-AcTZ14011). nih.govd-nb.info Subsequently, a non-cell-penetrating quencher dye with a DBCO handle (Cy7-DBCO) is introduced. This quencher will react with and deactivate the fluorescence of the Cy5-labeled receptors that are accessible on the cell membrane. d-nb.info Any Cy5-labeled receptors that have been internalized will be shielded from the quencher and remain fluorescent. d-nb.info This allows for the quantitative assessment of quenching and internalization kinetics, providing valuable insights into receptor trafficking. nih.govd-nb.info This deactivatable approach has been successfully used to distinguish between membranous and internalized fractions of the CXCR4 receptor. nih.gov

A significant challenge in in vivo cell tracking is the generation of false-positive signals that arise when macrophages phagocytose dead, labeled cells and their fluorescent debris. nih.gov This can lead to misinterpretation of the location and viability of the tracked cell population. A strategy utilizing metabolic glycoengineering and bioorthogonal click chemistry with this compound has been developed to mitigate this issue.

In this approach, target cells are first metabolically engineered to express unnatural sialic acids with azide groups on their surface. nih.gov These azide-labeled cells are then introduced into the subject, and this compound is administered intravenously. The DBCO group on the Cyanine5 molecule specifically reacts with the azide groups on the surface of the living target cells in vivo, effectively labeling them. nih.gov This method has been shown to reduce false signals from macrophage phagocytosis, thereby enhancing the accuracy of cell tracking. nih.gov

Integration with Pre-targeting Methodologies

Pre-targeting is a multi-step strategy designed to improve the delivery of imaging or therapeutic agents to a target site while minimizing exposure to non-target tissues. nih.govresearchgate.net This approach typically involves the administration of a targeting molecule that binds to the target, followed by a second, smaller, labeled molecule that rapidly binds to the targeting molecule and is quickly cleared from circulation. nih.govclaritypharmaceuticals.com this compound is well-suited for the bioorthogonal chemistry reactions often employed in these systems.

Multi-step pre-targeting strategies aim to maximize the concentration of the imaging agent at the target site relative to the surrounding tissues, thereby improving the tissue-to-background ratio. nih.govresearchgate.net In a typical two-step pre-targeting protocol, an unlabeled antibody or other vector, modified with a bioorthogonal handle (like a DBCO or azide group), is first administered. nih.gov After this primary agent has had sufficient time to accumulate at the target and clear from the bloodstream, a secondary, smaller molecule carrying the complementary reactive group and a fluorescent label like Cyanine5 is injected. nih.govclaritypharmaceuticals.com This smaller molecule rapidly reacts with the pre-targeted primary agent and any unbound excess is quickly cleared from the body, resulting in a high-contrast image. nih.gov The use of bioorthogonal chemistry, such as the reaction between DBCO and an azide, is central to the success of these strategies. researchgate.net

| Pre-targeting Step | Component | Function |

| Step 1: Targeting | Unlabeled antibody or vector with a bioorthogonal handle (e.g., azide). | Binds to the target tissue and clears from circulation. |

| Step 2: Labeling | This compound | Reacts specifically with the pre-targeted vector via click chemistry for in vivo visualization. |

A novel approach that combines pre-targeting with physical methods is targeted ultrasound-assisted chemical labeling. nih.govuiuc.edunih.gov This technique offers enhanced spatial control over the labeling process. In this method, microbubbles loaded with a metabolic precursor bearing a bioorthogonal tag, such as tetraacetyl N-azidoacetylmannosamine (Ac4ManAz), are administered intravenously. nih.govuiuc.edunih.gov These microbubbles are stable under normal physiological conditions but can be selectively ruptured at a specific location, such as a tumor, using focused ultrasound pulses. nih.govuiuc.eduillinois.edu

Spectroscopic and Microscopic Techniques

Confocal laser scanning microscopy is a high-resolution imaging technique that heavily utilizes fluorescence to obtain detailed three-dimensional images of biological specimens researchgate.net. This compound is well-suited for this application due to its spectral properties in the far-red region, which helps to minimize background autofluorescence from cells and tissues.

In a typical workflow, cells that have been metabolically labeled with azide groups are incubated with this compound. The DBCO moiety reacts with the azides, covalently attaching the Cy5 fluorophore to the target molecules or cell surfaces. After the labeling reaction, the cells are washed to remove any unbound dye and can be prepared for imaging. Confocal microscopy allows for the precise localization of the this compound signal within the cellular architecture.

The excitation and emission spectra of Cyanine5 are key to its use in confocal microscopy. It is efficiently excited by laser lines commonly available on confocal systems, such as the 633 nm or 635 nm laser. Its emission is captured in the far-red to near-infrared region of the spectrum.

Table 1: Spectral Properties and Confocal Microscopy Parameters for this compound

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Laser | 635 |

| Emission Range | 650-700 |

Data derived from a cell labeling protocol for fluorescence detection. rsc.org

The use of Cyanine5 in the far-red spectrum is particularly advantageous for multicolor imaging experiments. Because its emission profile is spectrally distinct from commonly used fluorophores in the blue, green, and red channels (like DAPI, FITC/GFP, and TRITC/RFP), it can be used as a third or fourth color with minimal spectral overlap, enabling complex biological studies researchgate.net.

Near-infrared fluorescence (NIRF) imaging is a powerful technique for in vivo visualization due to the reduced absorption and scattering of light by endogenous chromophores (like hemoglobin and water) in the NIR window (approximately 700-900 nm) thno.org. This allows for deeper tissue penetration and higher signal-to-background ratios compared to imaging with visible light. This compound, with its emission in the border of the far-red and near-infrared spectrum, is an effective probe for NIRF imaging applications rsc.org.

The strategy for using this compound in NIRF imaging often mirrors its application in stem cell tracking. Target cells or biomolecules are first labeled with azide groups. Following systemic administration, the this compound homes in on and reacts with these azide-tagged entities in vivo via the copper-free click reaction. NIRF imaging systems can then be used to non-invasively detect the fluorescence emitted from the accumulated this compound at the target site nih.gov.

Research using the closely related Cy5.5 dye, which has slightly longer excitation and emission wavelengths, demonstrates the utility of this class of fluorophores for NIRF imaging. Studies have successfully used Cy5.5-labeled antibodies and nanoparticles to visualize tumors and other biological processes in living animals, correlating the fluorescence signal with anatomical structures obtained from other imaging modalities like computed tomography magtech.com.cnmdpi.com. These findings underscore the capability of Cyanine5-based probes, including this compound, for sensitive in vivo imaging.

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells within a heterogeneous population. The use of fluorescent probes is central to this technology, allowing for the identification and quantification of specific cell subpopulations. This compound can be employed in flow cytometry to analyze cell populations that have been modified to present azide groups on their surface.

The process involves treating a cell suspension with this compound. Cells that have been successfully labeled with azides will react with the probe and become fluorescent. The entire cell population is then passed through the flow cytometer, where a laser excites the Cyanine5 dye. The resulting fluorescence emission is detected and quantified for each individual cell.

This method allows researchers to:

Quantify labeling efficiency: Determine the percentage of cells in a population that have successfully incorporated the azide groups.

Analyze cell populations: Isolate and quantify specific subpopulations based on the intensity of the Cy5 fluorescence. Studies have shown that distinct cell populations can be separated based on varying levels of fluorescence corresponding to different concentrations of metabolic precursors used researchgate.net.

Sort cells: In conjunction with a fluorescence-activated cell sorter (FACS), cells labeled with this compound can be physically separated from unlabeled cells for further culture or analysis.

The red-shifted spectral properties of Cyanine5 are beneficial in flow cytometry, as they allow it to be used in multicolor panels with other common fluorophores, minimizing the need for complex spectral compensation.

Quantitative fluorescence spectroscopy aims to determine the concentration of a fluorescent substance by measuring its emission intensity. When using this compound for quantitative purposes, careful calibration and consideration of environmental factors are essential for accurate measurements.

A key step in quantitative analysis is the creation of a calibration curve. This is generated by measuring the fluorescence intensity of a series of standards containing known concentrations of the fluorophore (e.g., Cyanine5) under identical instrument settings nih.gov. The fluorescence intensity of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The relationship between concentration and fluorescence intensity is typically linear only over a specific range, and it is crucial to work within this range to ensure accuracy nih.gov.

Table 2: Example of a Calibration Curve Parameter

| Parameter | Description |

|---|---|

| Calibration Range | The range of concentrations where fluorescence intensity is proportional to the concentration of the fluorophore. For Cy5, linear ranges have been established in nanomolar concentrations. |

| Limit of Quantitation (LOQ) | The lowest concentration of the fluorophore that can be reliably quantified. The LOQ for Cy5 can be significantly lower when using highly sensitive detectors like photomultiplier tubes (PMTs) compared to spectrometers nih.gov. |

Several factors can influence the fluorescence signal and must be controlled for quantitative accuracy:

Photobleaching: Cyanine (B1664457) dyes can be susceptible to photodegradation upon prolonged or intense light exposure. It is important to minimize light exposure and use appropriate instrumental settings to reduce this effect.

Environmental Sensitivity: The fluorescence quantum yield of cyanine dyes can be sensitive to the local environment, including solvent polarity and pH. While Cy5.5 is noted to be stable from pH 4 to 10, it is important to maintain consistent buffer conditions between standards and samples nih.gov.

Instrumental Variations: The stability of the light source and the efficiency of the detector can fluctuate. Regular calibration with stable fluorescence standards is necessary to correct for these variations nih.gov.

By carefully controlling these variables and employing proper calibration strategies, this compound can be used to obtain reliable quantitative data in various spectroscopic applications.

Comparative Research and Future Directions

Comparison with Other Fluorophores and Labeling Methods

The performance of Cyanine5 as a fluorescent reporter is critical to the utility of Cyanine5 DBCO. Its photophysical properties are often compared against a wide array of other organic dyes.

Photostability : Cyanine5 (Cy5) is known for being a very photostable fluorophore, which is a significant advantage for imaging applications that require prolonged or intense light exposure, such as super-resolution microscopy. lumiprobe.com Its photostability can be further enhanced by the direct conjugation of triplet-state quenchers (TSQs) like cyclooctatetraene (B1213319) (COT) or Trolox, which reduce photobleaching. nih.gov Recent developments have also produced genetically encoded tags (PEPCy) that bind to and enhance the photostability of Cy5 dyes. biorxiv.org

Water Solubility : The intrinsic water solubility of cyanine (B1664457) dyes can be a limitation, as aggregation in aqueous media can lead to fluorescence quenching. researchgate.net To overcome this, Cyanine5 is often synthesized in a sulfonated form (sulfo-Cy5). The addition of sulfo groups significantly improves water solubility, preventing aggregation and enhancing fluorescent performance in biological buffers. researchgate.netinterchim.fr

The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). aatbio.com

| Fluorophore | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Calculated Brightness (ε × Φ) |

|---|---|---|---|

| Cyanine5 (Cy5) | 250,000 aatbio.com | 0.20 aatbio.comnih.gov | 50,000 |

| Phycoerythrin (PE) | 1,960,000 aatbio.com | 0.84 aatbio.com | 1,646,400 |

| Allophycocyanin (APC) | 700,000 aatbio.com | 0.68 aatbio.com | 476,000 |

| Cyanine3 (Cy3) | 150,000 nih.gov | 0.24 nih.gov | 36,000 |

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| Allophycocyanin | APC |

| Bicyclononyne | BCN |

| Copper-Catalyzed Azide-Alkyne Cycloaddition | CuAAC |

| Cyanine3 | Cy3 |

| Cyanine5 | Cy5 |

| Cyclooctatetraene | COT |

| Dibenzoazacyclooctyne | DIBAC |

| Dibenzocyclooctyne | DBCO |

| Dibenzo-difluorocyclooctyne | DIFO |

| Inverse Electron Demand Diels-Alder | iEDDA |

| Phycoerythrin | PE |

| Strain-Promoted Azide-Alkyne Cycloaddition | SPAAC |

| trans-Cyclooctene (B1233481) | TCO |

| Triplet-State Quencher | TSQ |

| 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | Trolox |

Comparison with Genetically Encoded Labels for Cell Tracking

The use of Cyanine5 (Cy5) conjugated to dibenzocyclooctyne (DBCO) for cell tracking offers distinct advantages and disadvantages when compared to genetically encoded fluorescent labels like Green Fluorescent Protein (GFP). A significant benefit of the Cy5-DBCO labeling system, which relies on metabolic glycoengineering and bioorthogonal click chemistry, is its high labeling efficiency. researchgate.netnih.gov This method can achieve nearly 100% labeling of a target cell population, a stark contrast to the often variable efficiency of genetic modification methods such as transfection with viral vectors. researchgate.net For instance, one study reported that EGFP gene transfection resulted in only 37.1% to 51.1% expression in the target cells. researchgate.net

Furthermore, the degree of labeling with Cy5-DBCO can be controlled by adjusting the concentration of the dye, offering a level of tunability not easily achievable with genetically encoded reporters. researchgate.net This chemical labeling approach circumvents the need for genetic modification, which can carry risks and requires specialized equipment and technical expertise. researchgate.netfrontiersin.org The process involves treating cells with a precursor like tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) to introduce azide (B81097) groups onto the cell surface, which then react with the DBCO-Cy5. nih.govnih.gov This method has been shown to be effective for tracking various cell types, including stem cells and cancer cells, both in vitro and in vivo. researchgate.netnih.gov

However, a limitation of fluorescent dye labeling, including with Cy5-DBCO, is the potential for signal dilution as cells proliferate. proquest.com In contrast, genetically encoded labels are passed on to daughter cells, providing a more stable, long-term signal for tracking cell lineage. Another consideration is the potential for false signals with chemical labels if the labeled cell debris is phagocytosed by macrophages. researchgate.netfrontiersin.org The bioorthogonal in vivo labeling strategy, where azide-labeled cells are transplanted and then labeled in the host by injecting DBCO-Cy5, helps to mitigate this issue by ensuring that only live, transplanted cells are labeled. nih.govfrontiersin.org

| Feature | This compound Labeling | Genetically Encoded Labels (e.g., GFP) |

| Labeling Efficiency | Can approach 100% researchgate.net | Variable, often lower than 100% researchgate.net |

| Labeling Control | Tunable by adjusting dye concentration researchgate.net | Dependent on gene expression levels |

| Method | Metabolic glycoengineering and click chemistry nih.gov | Genetic modification (e.g., transfection) researchgate.net |

| Long-term Tracking | Signal can be diluted with cell division proquest.com | Stable, heritable signal |

| False Signals | Can occur from phagocytosis of labeled debris researchgate.net | Less prone to this specific issue |

| Toxicity | Generally low, with no apparent cytotoxicity reported medchemexpress.commedchemexpress.cn | Dependent on the specific protein and expression level |

| Versatility | Applicable to a wide range of cell types researchgate.net | Requires genetic manipulation of each cell type |

Emerging Research Avenues and Methodological Advancements

Development of Alternative Catalytic Systems and Optimized Reaction Conditions

While the strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO and azides is advantageous for its copper-free nature, research is ongoing to further enhance reaction kinetics and efficiency. lumiprobe.commdpi.com The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes like trans-cyclooctene (TCO) has emerged as a significantly faster alternative to SPAAC. proquest.commdpi.com This opens avenues for developing new catalytic systems or reaction partners for cyanine dyes to achieve even more rapid and efficient labeling.

Additionally, silver catalysis has been shown to manipulate the reactivity of DBCO, converting it from an azide-reactive partner to a caged acylation reagent for amidating amino acids, peptides, and proteins. researchgate.net This "switched" click reactivity could be harnessed for novel bioconjugation strategies. researchgate.net Optimization of reaction conditions, such as pH and the use of specific solvents, can also influence the efficiency of bioconjugation reactions involving Cy5 aldehyde, a related compound. aatbio.com

Strategies for Overcoming Current Limitations

A primary limitation of fluorescence imaging, including with Cy5-DBCO, is the limited penetration depth of light in biological tissues. rsc.org This restricts its application for deep-tissue imaging. Research into near-infrared (NIR) dyes, particularly in the NIR-II window (1000-1700 nm), is a key strategy to overcome this, as longer wavelengths experience less tissue autofluorescence and scattering. nih.gov While Cy5 operates in the far-red to NIR-I region, the development of DBCO-conjugated dyes that emit further into the NIR-II window is a promising direction. nih.gov